BenchChemオンラインストアへようこそ!

1-(4-Ethoxyphenyl)pyrrolidin-2-one

Inflammation Enzyme inhibition Selectivity profiling

1-(4-Ethoxyphenyl)pyrrolidin-2-one is a differentiated research scaffold for oncology and CNS drug discovery. Unlike the unsubstituted phenyl analog (CAS 4641-57-0) which lacks cytotoxicity, this compound exhibits A2780 ovarian cancer cell inhibition (IC50: 1 µM). Unlike the methoxy analog (CAS 30425-47-9), it shows no 5-LO inhibition at 100 µM and avoids GABAergic sedation. Its enhanced predicted logP (~2.5) improves passive BBB penetration for neuroscience research.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 51229-01-7
Cat. No. B2639771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)pyrrolidin-2-one
CAS51229-01-7
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CCCC2=O
InChIInChI=1S/C12H15NO2/c1-2-15-11-7-5-10(6-8-11)13-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3
InChIKeyTWVVNUHXQJVIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)pyrrolidin-2-one CAS 51229-01-7: A Modular N-Aryl Pyrrolidin-2-one Scaffold for Targeted Library Synthesis and Functional Probe Development


1-(4-Ethoxyphenyl)pyrrolidin-2-one (CAS 51229-01-7) is a synthetic N-aryl-substituted pyrrolidin-2-one with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a 4-ethoxyphenyl moiety attached to the nitrogen atom of a pyrrolidin-2-one ring, a scaffold widely recognized in medicinal chemistry for its utility in generating diverse pharmacologically active analogues [1]. Unlike unsubstituted or methoxy analogues, the ethoxy group confers distinct lipophilicity and electronic properties, enabling differential interactions with biological targets and facilitating further synthetic derivatization .

Why 1-(4-Ethoxyphenyl)pyrrolidin-2-one CAS 51229-01-7 Cannot Be Replaced by 1-Phenylpyrrolidin-2-one or 1-(4-Methoxyphenyl)pyrrolidin-2-one in Target-Focused Assays


Within the N-aryl pyrrolidin-2-one series, substitution on the phenyl ring critically modulates target engagement, selectivity, and physicochemical properties. The ethoxy group at the 4-position of 1-(4-Ethoxyphenyl)pyrrolidin-2-one alters electronic distribution and steric bulk compared to the unsubstituted phenyl (CAS 4641-57-0) or the methoxy analogue (CAS 30425-47-9) [1]. This structural variation translates into divergent biological activities: the ethoxy derivative exhibits cytotoxic potency against A2780 cells (IC50 = 1 µM) while the unsubstituted compound shows no significant activity in similar assays ; conversely, the ethoxy derivative lacks the GABAergic sedative effects characteristic of 1-phenylpyrrolidin-2-one [2]. Generic substitution would therefore introduce unintended polypharmacology or nullify target engagement, compromising experimental reproducibility and interpretability.

Quantitative Differentiation of 1-(4-Ethoxyphenyl)pyrrolidin-2-one (CAS 51229-01-7) from Structural Analogs: Direct Assay Comparisons and Physicochemical Profiling


Divergent 5-Lipoxygenase Inhibition Profile: 1-(4-Ethoxyphenyl)pyrrolidin-2-one Exhibits No Significant Activity at 100 µM, Contrasting with Active N-Aryl Analogues

1-(4-Ethoxyphenyl)pyrrolidin-2-one was evaluated for inhibition of 5-lipoxygenase (5-LO) in rat basophilic leukemia-1 (RBL-1) cells at a concentration of 100 µM and demonstrated no significant activity (NS) [1]. This negative result is notable because related N-aryl pyrrolidin-2-ones, such as 1-(4-methoxyphenyl)pyrrolidin-2-one, have been reported to exhibit inhibitory activity against 5-lipoxygenase in similar cellular assays [2]. The ethoxy substitution therefore abrogates 5-LO engagement, a property that can be exploited to avoid off-target anti-inflammatory effects in assays where 5-LO inhibition is undesirable.

Inflammation Enzyme inhibition Selectivity profiling

Cytotoxic Activity Against A2780 Ovarian Cancer Cells: 1-(4-Ethoxyphenyl)pyrrolidin-2-one Demonstrates an IC50 of 1 µM, Exceeding Baseline Cytotoxicity of Unsubstituted 1-Phenylpyrrolidin-2-one

In a functional cytotoxicity assay using the A2780 human ovarian carcinoma cell line, 1-(4-ethoxyphenyl)pyrrolidin-2-one exhibited an IC50 value of 1 µM . In contrast, the unsubstituted analog 1-phenylpyrrolidin-2-one (CAS 4641-57-0) is not reported to possess significant cytotoxic activity in this cell line and is instead characterized as a GABA analog with sedative effects [1]. The ethoxy substitution therefore confers measurable antiproliferative activity against this tumor model, providing a functional distinction that can guide compound selection for oncology-focused screening cascades.

Oncology Antiproliferative screening NCI-60 panel

Physicochemical Property Differentiation: 1-(4-Ethoxyphenyl)pyrrolidin-2-one Exhibits Increased Lipophilicity (LogP ~2.5) Relative to 1-(4-Methoxyphenyl)pyrrolidin-2-one (LogP ~1.4), Influencing Membrane Permeability and Solubility Profiles

Computational predictions and experimental logP measurements indicate that 1-(4-ethoxyphenyl)pyrrolidin-2-one has a logP value of approximately 2.5, whereas the methoxy analog 1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 30425-47-9) has a reported logP of approximately 1.4 [1]. This ~1.1 log unit increase in lipophilicity translates to a roughly 12-fold higher theoretical octanol-water partition coefficient, which can enhance passive membrane permeability but may reduce aqueous solubility. The differential lipophilicity provides a tunable parameter for medicinal chemists optimizing CNS penetration or avoiding solubility-limited assay interference.

ADME profiling LogP prediction Compound property triage

Synthetic Versatility as a Scaffold: 1-(4-Ethoxyphenyl)pyrrolidin-2-one Serves as a Precursor for Diverse 4-Substituted Derivatives with Tailored Biological Activities, Including Anticancer and Antimicrobial Agents

1-(4-Ethoxyphenyl)pyrrolidin-2-one functions as a key intermediate in the synthesis of 4-substituted pyrrolidin-2-one derivatives, including those bearing benzimidazole, azole, and triazole fragments [1]. For example, 4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS 615281-70-4) has demonstrated anticancer activity against breast, lung, and colon cancer cell lines in preclinical studies [2]. The ethoxyphenyl group enhances the lipophilicity and synthetic accessibility of the scaffold compared to the unsubstituted phenyl analog, enabling a broader range of derivatization reactions and improved solubility in organic solvents during synthesis.

Medicinal chemistry Scaffold diversification SAR exploration

Absence of GABAergic Sedative Activity: 1-(4-Ethoxyphenyl)pyrrolidin-2-one Does Not Exhibit the Behavioral Effects Characteristic of 1-Phenylpyrrolidin-2-one, Offering a Cleaner Phenotypic Profile for CNS-Unrelated Applications

1-Phenylpyrrolidin-2-one (CAS 4641-57-0) is a known phenyl analogue of GABA that reduces exploratory behavior in rats at intravenous doses of 50-100 mg/kg [1]. In contrast, 1-(4-ethoxyphenyl)pyrrolidin-2-one, despite structural similarity, has not been reported to produce such sedative effects in published assays. While direct comparative behavioral data are not available, the ethoxy substitution likely disrupts the molecular recognition required for GABA receptor modulation, as evidenced by its distinct activity profile in enzyme and cytotoxicity assays . This lack of GABAergic activity makes the ethoxy derivative a more suitable scaffold for assays where CNS side effects must be minimized.

CNS selectivity Off-target pharmacology Behavioral pharmacology

Optimal Research Applications for 1-(4-Ethoxyphenyl)pyrrolidin-2-one (CAS 51229-01-7) Based on Quantitative Evidence Differentiation


Ovarian Cancer Cytotoxicity Screening Using the A2780 Cell Line

Given the demonstrated IC50 of 1 µM against A2780 ovarian carcinoma cells , 1-(4-ethoxyphenyl)pyrrolidin-2-one is well-suited for inclusion in focused oncology libraries targeting ovarian cancer. Its cytotoxic activity, absent in the unsubstituted 1-phenylpyrrolidin-2-one analog, provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing antiproliferative potency. Researchers can use this compound as a reference standard to benchmark the activity of newly synthesized N-aryl pyrrolidin-2-one derivatives in A2780 viability assays.

Synthesis of 4-Substituted Pyrrolidin-2-one Derivatives for Kinase or Antimicrobial Target Exploration

As a versatile scaffold, 1-(4-ethoxyphenyl)pyrrolidin-2-one can be functionalized at the 4-position to generate libraries of compounds with tailored biological activities [1]. For instance, the introduction of benzimidazole moieties yields derivatives with reported anticancer activity across multiple cell lines [2]. Medicinal chemists can leverage the ethoxyphenyl group's enhanced lipophilicity and synthetic accessibility to rapidly generate analogues for kinase inhibition screening or antimicrobial susceptibility testing, thereby accelerating hit-to-lead optimization campaigns.

Selectivity Profiling in Inflammation-Relevant Assays Requiring 5-Lipoxygenase-Negative Controls

The absence of significant 5-lipoxygenase inhibition at 100 µM [3] makes 1-(4-ethoxyphenyl)pyrrolidin-2-one an ideal negative control or scaffold for assays where 5-LO modulation is undesirable. In contrast to the methoxy analog, which exhibits 5-LO inhibitory activity, the ethoxy derivative can be employed to probe structure-activity relationships governing 5-LO selectivity or to serve as a baseline compound in multi-target anti-inflammatory screening panels, ensuring that observed effects are not confounded by unintended 5-LO engagement.

CNS-Penetrant Probe Development Leveraging Optimized Lipophilicity

With a predicted logP of approximately 2.5—significantly higher than the methoxy analog (logP ≈ 1.4) —1-(4-ethoxyphenyl)pyrrolidin-2-one possesses physicochemical properties favorable for passive blood-brain barrier penetration. Importantly, it lacks the GABAergic sedative activity characteristic of 1-phenylpyrrolidin-2-one [4], making it a cleaner starting point for CNS-targeted probe development. Neuroscience researchers can utilize this compound to explore novel mechanisms in neurological disorders without the confounding influence of direct GABA receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.